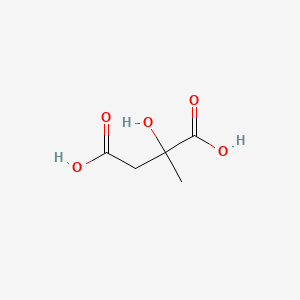
Citramalic acid
Descripción general
Descripción
Citramalic acid, also known as 2-hydroxy-2-methylbutanedioic acid, is an organic compound with the molecular formula C5H8O5. It is a chiral compound structurally related to malic acid. This compound is a white solid at room temperature and is known for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Citramalic acid can be synthesized through the hydration of mesaconic acid. This reaction is catalyzed by the enzyme mesaconyl-C4-CoA hydratase, converting mesaconic acid to this compound in the presence of water . The reaction can also be achieved in vitro using similar conditions.
Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered Escherichia coli strains. These strains express a modified citramalate synthase gene from Methanococcus jannaschii, which facilitates the conversion of glycerol to this compound. This method has shown promise for the viable production of this compound from unrefined glycerol .
Análisis De Reacciones Químicas
Types of Reactions: Citramalic acid undergoes various chemical reactions, including:
Hydration: Conversion of mesaconic acid to this compound.
Dehydration: Reverse reaction of hydration, converting this compound back to mesaconic acid.
Esterification: Formation of esters when reacted with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Hydration: Water and mesaconyl-C4-CoA hydratase.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products:
Hydration: this compound.
Esterification: Citramalate esters.
Aplicaciones Científicas De Investigación
Citramalic acid has several scientific research applications:
Medicine: Investigated for its potential in metabolic engineering and synthetic biology for the production of valuable chemicals.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
Citramalic acid exerts its effects through various biochemical pathways. One key pathway involves its conversion to acetyl-CoA and pyruvate by the enzyme citramalyl-CoA lyase . This conversion is crucial for the biosynthesis of branched-chain amino acids and other metabolic processes.
Comparación Con Compuestos Similares
Citramalic acid is structurally similar to malic acid, with the primary difference being the presence of a methyl group at the second carbon position in this compound. Other similar compounds include:
Malic Acid: Lacks the methyl group present in this compound.
Tartaric Acid: Another dicarboxylic acid with different structural properties.
Succinic Acid: A simpler dicarboxylic acid without hydroxyl or methyl groups.
This compound’s unique structure allows it to participate in specific biochemical pathways that other similar compounds may not, highlighting its uniqueness in various applications .
Propiedades
IUPAC Name |
2-hydroxy-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTRTWQBIOMVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862265 | |
| Record name | Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
597-44-4, 2306-22-1 | |
| Record name | (±)-Citramalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citramalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Citramalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Citramalic acid dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRAMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 111 °C | |
| Record name | Citramalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of citramalic acid biosynthesis in plants?
A1: [] Citramalate synthase (IPMS) is the key enzyme responsible for this compound synthesis in plants like pitaya. It catalyzes the condensation of pyruvate and acetyl-CoA to form this compound.
Q2: Are there different types of IPMS enzymes in plants?
A2: [] Yes, research has identified three types of IPMS in pitaya: HuIPMS1, HuIPMS2, and HuIPMS3. Each exhibits distinct expression patterns in different plant tissues.
Q3: How is the intracellular localization of IPMS enzymes linked to this compound production?
A3: [] Studies suggest that HuIPMS2, localized in chloroplasts, and HuIPMS3, found in the cytoplasm and nucleus, are positively correlated with this compound content in pitaya, indicating their potential roles in its biosynthesis.
Q4: Is there a link between respiration deficiency and this compound production in yeast?
A5: [, , ] Yes, research has shown that respiration-deficient (RD) mutants of brewers' yeast (Saccharomyces carlsbergensis) accumulate significant amounts of (-)-citramalic acid compared to their respiration-competent counterparts.
Q5: What enzyme is responsible for (-)-citramalic acid formation in these yeast mutants?
A6: [] Citramalate condensing enzyme, also known as α-isopropylmalate synthetase, is responsible for the condensation of pyruvate and acetyl-CoA to form (-)-citramalic acid in these yeast mutants.
Q6: What makes this compound a promising candidate for bio-based methacrylic acid production?
A7: [, ] this compound can be readily converted to methacrylic acid (MAA) via a simple chemical process. This makes it a potential precursor for producing bio-based MAA, a valuable monomer used in various industries.
Q7: How efficient is the bio-production of this compound in engineered Escherichia coli?
A8: [, ] Engineered E. coli strains have demonstrated promising results, achieving citramalate titers exceeding 80 g/L in just 65 hours. This efficiency is attributed to the engineered metabolic pathways and optimized fermentation processes.
Q8: What are the challenges in achieving high yields of this compound in engineered microorganisms?
A9: [, ] One of the main limitations is the availability of starting materials, particularly acetyl-CoA. This metabolite is primarily produced via pyruvate decarboxylation, leading to carbon loss and reduced efficiency.
Q9: What strategies can be employed to improve carbon efficiency and enhance citramalate production?
A10: [, ] Researchers are exploring the co-consumption of carbohydrate and non-carbohydrate sources, such as acetate and ethanol. These can act as external sources of acetyl-CoA, potentially increasing citramalate productivity.
Q10: Are there any other potential applications of this compound besides MAA production?
A11: [] this compound is known to possess skin-related benefits, potentially reducing facial wrinkles. This property makes it promising for applications in cosmetics and medicine.
Q11: What analytical techniques are commonly used to quantify this compound?
A12: [, , ] Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for qualitative and quantitative analysis of this compound in various matrices, including plant extracts and biological samples.
Q12: How can the enantiomers of this compound be analyzed?
A13: [] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), following pre-column derivatization with a chiral reagent, allows for the separation and quantification of this compound enantiomers.
Q13: Can you elaborate on the significance of identifying this compound enantiomers in different samples?
A14: [] Identifying specific enantiomers can provide insights into the stereospecificity of metabolic pathways and potentially uncover differences in biological activity between the enantiomers.
Q14: What other analytical techniques have been employed to characterize this compound and its interactions?
A15: [, ] Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the structure of this compound and its complexes with different molecules. Additionally, X-ray crystallography has provided valuable insights into the three-dimensional structure of this compound complexes with metals.
Q15: Are there any known environmental impacts associated with this compound production?
A16: [] While this compound is a naturally occurring compound, its large-scale production could potentially have environmental implications depending on the specific production process and waste management strategies.
Q16: What are some potential approaches to mitigate the environmental impact of this compound production?
A17: [] Implementing sustainable practices throughout the production process, such as using renewable resources, optimizing waste management, and exploring closed-loop systems, can help minimize the environmental footprint.
Q17: What are some key areas for future research on this compound?
A17: Further research is needed to:
Q18: How can interdisciplinary collaborations contribute to advancements in this compound research?
A19: [] Collaborative efforts involving microbiologists, biochemists, chemical engineers, and environmental scientists are crucial to address the multifaceted aspects of this compound research, ranging from biosynthesis and bio-production to downstream processing and environmental sustainability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
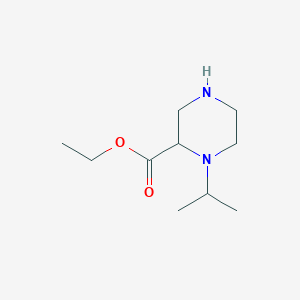

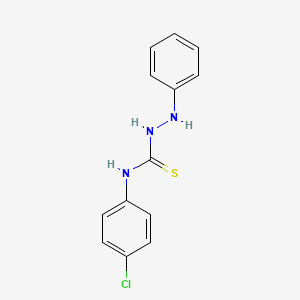
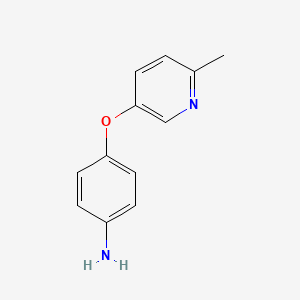
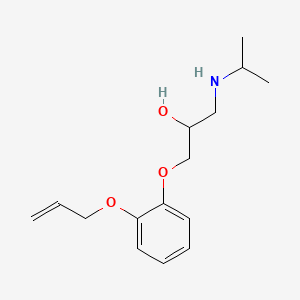
![1-[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B3421814.png)

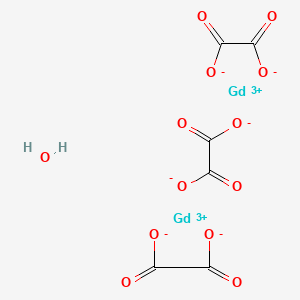
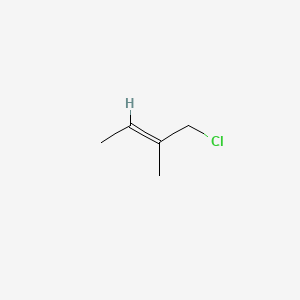
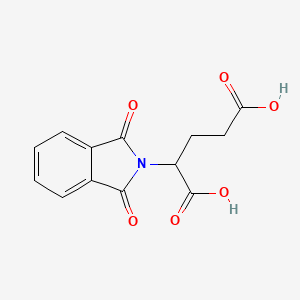



![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)
